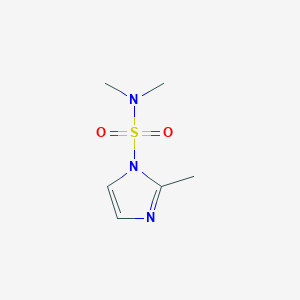

N,N,2-trimethyl-1H-imidazole-1-sulfonamide

Description

N,N,2-Trimethyl-1H-imidazole-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a methyl-substituted imidazole core linked to a sulfonamide group. Its structure has been characterized via X-ray crystallography, with refinement often conducted using programs like SHELXL, a widely trusted tool for small-molecule structural analysis . The precise determination of bond lengths, angles, and torsional parameters enabled by such software provides a foundation for comparing its properties with analogous compounds.

Properties

IUPAC Name |

N,N,2-trimethylimidazole-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c1-6-7-4-5-9(6)12(10,11)8(2)3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKIIXAYFWZZPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-trimethyl-1H-imidazole-1-sulfonamide typically involves the reaction of 1-methylimidazole with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired sulfonamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the process. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,2-trimethyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The methyl groups on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N,N,2-trimethyl-1H-imidazole-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N,N,2-trimethyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the imidazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N,N,2-trimethyl-1H-imidazole-1-sulfonamide, comparisons are drawn with three closely related sulfonamide derivatives:

Structural and Crystallographic Comparisons

Crystallographic data for analogous compounds, refined using SHELX-family programs, reveal key differences in molecular geometry and packing (Table 1).

The extended π-stacking in this compound, attributed to its planar imidazole ring, contrasts with the less ordered packing of its 1-methyl counterpart. The introduction of a bulkier ethyl group in the third analog disrupts stacking entirely, favoring dimeric interactions.

Electronic and Reactivity Profiles

The electron-withdrawing sulfonamide group and methyl substituents influence reactivity:

- Nucleophilic Substitution : The 2-methyl group in this compound sterically hinders electrophilic attack at the imidazole C4/C5 positions compared to unsubstituted analogs.

- Acid-Base Behavior: The pKa of the sulfonamide proton (∼8.2) is lower than in non-methylated derivatives (∼9.5), enhancing solubility in basic media .

Methodological Considerations

The structural data underpinning these comparisons rely heavily on crystallographic refinement tools like SHELXL, which ensures high precision in bond-length and angle determinations . However, discrepancies in reported properties (e.g., solubility or reactivity) may arise from variations in experimental conditions or computational methods.

Biological Activity

N,N,2-trimethyl-1H-imidazole-1-sulfonamide is a sulfur-containing heterocyclic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

This compound features an imidazole ring substituted with a trimethyl group and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 189.24 g/mol. This unique structure contributes to its biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Biological Activities

1. Antimicrobial Activity

The sulfonamide group in this compound is crucial for its antibacterial properties. It mimics para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis, thus inhibiting bacterial growth. Preliminary studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains.

2. Anti-inflammatory Properties

Research has suggested that this compound may possess anti-inflammatory effects. In vitro studies have shown that compounds with imidazole structures can inhibit pro-inflammatory mediators and reduce nitric oxide release from macrophages, indicating potential therapeutic applications in inflammatory diseases .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound's interaction with enzymes involved in folate synthesis and inflammatory pathways plays a significant role in its pharmacological effects .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N-Dimethyl-1H-imidazole-1-sulfonamide | C6H10N2O2S | Exhibits antibacterial activity |

| N,N,1-trimethyl-4-nitro-1H-imidazole-5-sulfonamide | C8H10N4O3S | Nitro group enhances reactivity |

| 2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide | C8H10N2O3S | Useful in synthetic applications |

These comparisons highlight the distinctive features of this compound that may contribute to its unique biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives, including this compound:

- Study 1: A study on imidazole derivatives demonstrated their potential as anti-inflammatory agents by inhibiting NF-kB transcription factor activity in macrophages .

- Study 2: Another investigation focused on the antimicrobial properties of sulfonamides, revealing that modifications to the imidazole ring could enhance antibacterial efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.